molecular formula C8H5BrN2O2 B8095656 4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid

4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid

Cat. No.: B8095656
M. Wt: 241.04 g/mol
InChI Key: UZYRHNXOZAIHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

The preparation of 4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid involves several synthetic routes and reaction conditions. The compound can be synthesized through various chemical reactions, including cyclization, condensation, and substitution reactions. Industrial production methods often involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, this compound is being investigated for its potential therapeutic effects in treating various diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For example, compounds with similar ring structures or substituents may exhibit similar chemical reactivity and biological activity. this compound may have unique properties that make it more effective or suitable for specific applications. The comparison of this compound with similar compounds can provide valuable insights into its potential advantages and limitations.

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h2-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYRHNXOZAIHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C=C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC(=N1)C=C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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